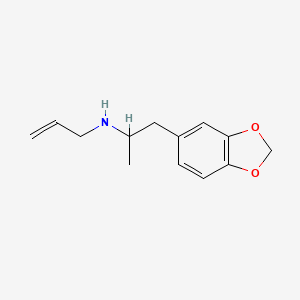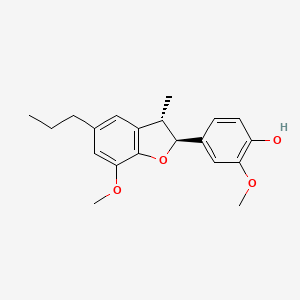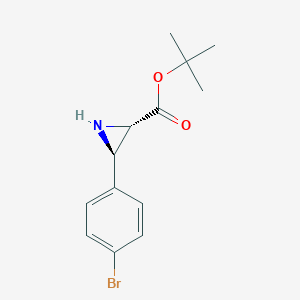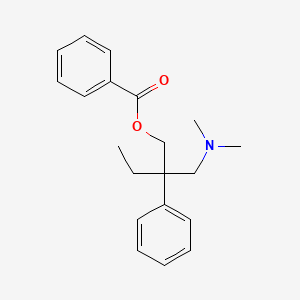
Methylenedioxyallylamphetamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylenedioxyallylamphetamine, also known as 3,4-methylenedioxy-N-allylamphetamine, is a lesser-known psychedelic drug. It is the N-allyl derivative of 3,4-methylenedioxyamphetamine. This compound was first synthesized by Alexander Shulgin and is known for producing few to no effects on its own but may enhance the effects of other substances like LSD .
Vorbereitungsmethoden
Methylenedioxyallylamphetamine can be synthesized through various synthetic routes. One common method involves the reaction of 3,4-methylenedioxyamphetamine with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or chromatography .
Analyse Chemischer Reaktionen
Methylenedioxyallylamphetamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the allyl group can be replaced by other functional groups.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methylenedioxyallylamphetamine has several scientific research applications:
Chemistry: It is used as a reference compound in the study of substituted amphetamines and their derivatives.
Biology: Researchers investigate its effects on neurotransmitter systems and its potential interactions with other psychoactive substances.
Medicine: Although not widely used, it is studied for its potential therapeutic effects in combination with other drugs.
Wirkmechanismus
The mechanism of action of methylenedioxyallylamphetamine is not well understood. it is believed to interact with serotonin receptors in the brain, similar to other substituted amphetamines. It may act as a serotonin releaser and reuptake inhibitor, leading to increased levels of serotonin in the synaptic cleft. This interaction with serotonin receptors is thought to contribute to its psychoactive effects .
Vergleich Mit ähnlichen Verbindungen
Methylenedioxyallylamphetamine is similar to other compounds in the substituted amphetamine class, such as:
3,4-Methylenedioxyamphetamine: Known for its empathogenic and entactogenic effects.
3,4-Methylenedioxymethamphetamine:
3,4-Methylenedioxyethylamphetamine: Another derivative with similar psychoactive properties.
What sets this compound apart is its unique allyl group, which may influence its pharmacological properties and interactions with other substances .
Eigenschaften
CAS-Nummer |
74698-45-6 |
|---|---|
Molekularformel |
C13H17NO2 |
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
1-(1,3-benzodioxol-5-yl)-N-prop-2-enylpropan-2-amine |
InChI |
InChI=1S/C13H17NO2/c1-3-6-14-10(2)7-11-4-5-12-13(8-11)16-9-15-12/h3-5,8,10,14H,1,6-7,9H2,2H3 |
InChI-Schlüssel |
BMKCDDFQEGYEJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC2=C(C=C1)OCO2)NCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-4-[[5-[(2,4-dimethylbenzoyl)amino]-2-methylphenyl]azo]-3-hydroxy-](/img/structure/B12782763.png)





![[2-[[2,2-Bis(hydroxymethyl)-3-pentanoyloxypropoxy]methyl]-2-(heptanoyloxymethyl)-3-octanoyloxypropyl] decanoate](/img/structure/B12782790.png)







